molecular formula C17H26N2O3S B2645986 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine CAS No. 2309189-31-7

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine

Cat. No.: B2645986
CAS No.: 2309189-31-7
M. Wt: 338.47
InChI Key: QGJNLGPUIKLKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine is a high-purity chemical compound offered for research and development purposes. This complex organic molecule features a piperidine scaffold substituted with a 3-methoxypyrrolidine group and a tosyl (p-toluenesulfonyl) protecting group. Piperidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their prevalence as key structural motifs in biologically active compounds. The tosyl group is a common protecting agent for amines in multi-step organic synthesis, helping to direct reaction pathways and improve selectivity . Researchers can utilize this compound as a versatile synthetic intermediate or building block for the development of novel pharmaceutical candidates, including potential receptor modulators and enzyme inhibitors. It is also valuable for method development in organic synthesis and as a standard in analytical chemistry. As with all such specialized compounds, researchers are responsible for verifying the suitability of this material for their specific applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-1-(4-methylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-3-5-17(6-4-14)23(20,21)19-11-7-15(8-12-19)18-10-9-16(13-18)22-2/h3-6,15-16H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJNLGPUIKLKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxypyrrolidine Moiety: The methoxypyrrolidine moiety is attached through a nucleophilic substitution reaction, where the piperidine ring is reacted with 3-methoxypyrrolidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different substituents replacing the tosyl group.

Scientific Research Applications

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis

  • In contrast, the boronic ester in Compound 21 is electron-withdrawing, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) . The thioether group in 4-methyl-2-(phenylthio)-1-tosylpiperidine introduces sulfur’s polarizability, which may influence redox stability or metal-binding properties .
  • Steric Effects :

    • The 3-methoxypyrrolidine substituent introduces a bicyclic structure with moderate steric bulk. Comparatively, the ketone-linked piperidine in ’s compound creates a rigid, planar moiety that may restrict conformational flexibility .

Positional Influence of Substituents

  • Substituents at C4 (target compound, Compound 21) may influence axial/equatorial conformations of the piperidine ring, whereas C2 substituents (e.g., alkyne in ) could sterically hinder access to the nitrogen center .

Limitations :

  • Biological data (e.g., receptor binding, toxicity) are absent for the target compound, necessitating further study.
  • Synthetic yields for analogs vary widely (65–66%), but the target’s yield remains uncharacterized.

Biological Activity

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tosyl group and a methoxypyrrolidine moiety. The molecular formula is C16H22N2O2S, and its structure can be depicted as follows:

Chemical Structure C piperidine S tosyl C methoxypyrrolidine \text{Chemical Structure }\text{C}\text{ piperidine }-\text{S}\text{ tosyl }-\text{C}\text{ methoxypyrrolidine }

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in various cellular processes. Notably, studies have indicated that it may interact with proteases, influencing pathways related to viral replication and protein processing.

Antiviral Activity

Research has highlighted the compound's potential as an antiviral agent. In particular, studies have demonstrated that derivatives of piperidine compounds exhibit inhibitory effects on coronavirus main proteases (Mpro), which are crucial for viral replication. Although specific data on this compound's efficacy against SARS-CoV-2 is limited, its structural similarity to other active compounds suggests potential antiviral properties .

Analgesic Properties

The compound may also possess analgesic effects. Similar piperidine derivatives have been identified as potent analgesics in preclinical studies, indicating that this compound could be further explored for pain management applications .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related piperidine compounds suggest that this compound may exhibit activity against various bacterial strains. This warrants further exploration into its potential as an antimicrobial agent.

Research Findings and Case Studies

A summary of relevant research findings regarding the biological activity of this compound is provided in the table below:

Study Focus Findings
Study on Piperidine Derivatives Antiviral ActivityIdentified structural analogs inhibiting Mpro; potential for further development against coronaviruses.
Analgesic Properties Investigation Pain ManagementDemonstrated potent analgesic effects in animal models; mechanism linked to μ-opioid receptor activation.
Antimicrobial Screening Antimicrobial ActivityPreliminary results indicate activity against select bacterial strains; further studies needed for confirmation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.